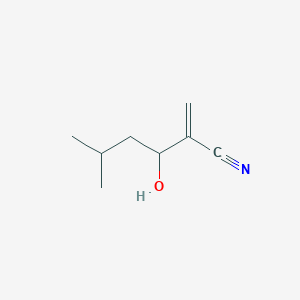
3-Hydroxy-5-methyl-2-methylidenehexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-2-methylidenehexanenitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylhexan-2-one with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5-methyl-2-methylidenehexanenitrile or 3-carboxy-5-methyl-2-methylidenehexanenitrile.
Reduction: Formation of 3-hydroxy-5-methyl-2-methylidenehexanamine.
Substitution: Formation of 3-chloro-5-methyl-2-methylidenehexanenitrile or 3-alkyl-5-methyl-2-methylidenehexanenitrile.
Scientific Research Applications
3-Hydroxy-5-methyl-2-methylidenehexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, potentially modulating enzyme activity and affecting cellular processes.
Comparison with Similar Compounds
3-Hydroxy-5-methylhexan-2-one: Shares a similar structure but lacks the nitrile group.
3-Hydroxy-5-methyl-2-hexanone: Another related compound with a different functional group arrangement.
3-Hydroxy-5-hydroxymethyl-2-methyl-isonicotinate: Contains a hydroxyl and methyl group but differs in its overall structure.
Uniqueness: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112632-66-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-2-methylidenehexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(2)4-8(10)7(3)5-9/h6,8,10H,3-4H2,1-2H3 |
InChI Key |
WLIVRJAHBOXGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















